4-(1,1-difluoroethyl)-1,3-thiazol-2-amine
Description
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a difluoroethyl group and an amine group
Properties
CAS No. |
1784808-77-0 |
|---|---|
Molecular Formula |
C5H6F2N2S |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method is the reaction of 2-aminothiazole with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors by mimicking the steric and electronic properties of natural substrates. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Difluoroethyl)aniline
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 4-(1,1-Difluoro-1H-1λ4,10λ4-benzo[4,5]thiazolo[3,2-c][1,3,2]oxazaborinin-3-yl)-N,N-diphenylaniline
Uniqueness
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoroethyl group enhances metabolic stability and modulates the compound’s electronic properties, which can be advantageous in drug design and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
